5-(Methylthio)isoxazole-3-carboxylic acid
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Overview
Description
5-(Methylthio)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methylthio group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine to form isoxazole rings . Another approach involves the use of microwave-assisted reactions to enhance yield and reduce reaction time .
Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 5-(Methylthio)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-(Methylthio)isoxazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methylthio)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
- 5-Phenylisoxazole-3-carboxylic acid
- 5-Methylisoxazole-3-carboxylic acid
- 3,5-Dimethylisoxazole-4-carboxylic acid
Comparison: 5-(Methylthio)isoxazole-3-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C5H5NO3S |
---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
5-methylsulfanyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c1-10-4-2-3(5(7)8)6-9-4/h2H,1H3,(H,7,8) |
InChI Key |
UITDKNUZFNGWSK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
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